molecular formula C14H14N6O B5619693 2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide

2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide

Cat. No. B5619693
M. Wt: 282.30 g/mol
InChI Key: WPLGIJOKFKGEHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, employing catalysts like Ti(Oi-Pr)4 or BF3·OEt2 for efficient cyclization, yielding the desired pyrimidines with good yields. Such synthetic pathways are crucial for the development of diverse structures within this class, enhancing their application scope (Flores et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of both pyrazole and pyrimidine rings, which are essential for their biological activities. The crystal structure analysis of these compounds reveals detailed insights into their molecular conformations, which is pivotal for understanding their interaction with biological targets (Flores et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and substitution, to introduce different functional groups. These reactions are instrumental in diversifying their chemical properties, affecting their biological activity and solubility (Flores et al., 2006).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substitution patterns. Understanding these properties is essential for their formulation and application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH sensitivity, of pyrazolo[1,5-a]pyrimidine derivatives, are crucial for their application in synthesis and potential biological activities. These properties are determined by their molecular structure and functional groups (Flores et al., 2006).

Mechanism of Action

While the specific mechanism of action for “2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide” is not directly mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The significant photophysical properties of these compounds have attracted a great deal of attention in material science recently, indicating potential future directions in this field .

properties

IUPAC Name

2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-2-12-16-7-11(8-17-12)14(21)18-6-10-9-19-20-5-3-4-15-13(10)20/h3-5,7-9H,2,6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLGIJOKFKGEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCC2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide

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